molecular formula C14H13ClO2 B6372033 5-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% CAS No. 1261948-49-5

5-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95%

Cat. No. B6372033
CAS RN: 1261948-49-5
M. Wt: 248.70 g/mol
InChI Key: DRLHZTYZJKPJRD-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% (5-CMP-2MP-95%) is an organic compound of phenol with a molecular formula of C9H10ClO2. It is a white crystalline solid with a melting point of 118-120°C and a boiling point of 200-202°C. 5-CMP-2MP-95% is used in organic synthesis and as a reagent in laboratory experiments. It is also used as a starting material for the synthesis of pharmaceuticals, agricultural chemicals, and other chemicals.

Mechanism of Action

The mechanism of action of 5-CMP-2MP-95% involves the formation of a covalent bond between the two phenol molecules. The reaction is catalyzed by an acid, such as sulfuric acid, which facilitates the formation of the covalent bond. The reaction produces a product with a high degree of reactivity, which can be used in further reactions.
Biochemical and Physiological Effects
5-CMP-2MP-95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to have a protective effect against oxidative damage and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

5-CMP-2MP-95% is an effective reagent for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a wide range of temperatures and pH levels. However, it is relatively unstable in the presence of light and air, and it is also toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 5-CMP-2MP-95%. It could be used in further studies of its biochemical and physiological effects, as well as in the development of new pharmaceuticals, agricultural chemicals, and other chemicals. It could also be used in the synthesis of new materials, such as polymers and metal complexes. In addition, it could be used in the development of new dyes, pigments, flavors, fragrances, and other compounds. Finally, it could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

5-CMP-2MP-95% is synthesized by a two-step process. The first step involves the reaction of 3-chloro-4-methoxyphenol (CMP) with 2-methylphenol in the presence of an acid catalyst such as sulfuric acid. The reaction produces 5-CMP-2MP-95%, which is then isolated by distillation.

Scientific Research Applications

5-CMP-2MP-95% has been used in a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, agricultural chemicals, and other chemicals. It has also been used in the synthesis of dyes, pigments, flavors, fragrances, and other compounds. It has also been used in the synthesis of metal complexes, polymers, and other materials.

properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-3-4-11(8-13(9)16)10-5-6-14(17-2)12(15)7-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLHZTYZJKPJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683933
Record name 3'-Chloro-4'-methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-49-5
Record name [1,1′-Biphenyl]-3-ol, 3′-chloro-4′-methoxy-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261948-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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